5-Fluorouracil

描述

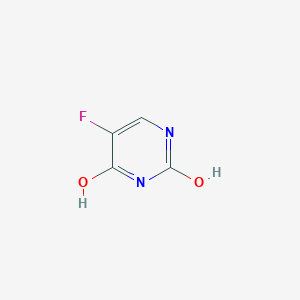

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHASVSINZRGABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | fluorouracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fluorouracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020634 | |

| Record name | 5-Fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorouracil is a white to nearly white crystalline powder; practically odorless. Used as an anti neoplastic drug, chemosterilant for insects. (EPA, 1998), Solid | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes at 282-283 °C; sublimes (0.1 mm): 190-200 °C | |

| Record name | FLUOROURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN, Soluble in methanol-water mixtures, Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol., In water, 1.11X10+4 mg/L at 22 °C, 5.86e+00 g/L | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOROURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to practically white crystalline powder, Crystals from water or methanol-ether | |

CAS No. |

51-21-8 | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Fluorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorouracil [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fluorouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3P01618RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOROURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 540-541 °F (EPA, 1998), 282-283, 282 °C (decomposes), 280 - 282 °C | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOROURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context and Conceptual Evolution of 5 Fluorouracil

Discovery and Initial Understanding of 5-Fluorouracil (B62378) as an Antimetabolite

The journey of this compound (5-FU) began from the observation that cancerous tissues utilize the pyrimidine (B1678525) base uracil (B121893) more rapidly than normal tissues. oup.com This finding spurred the rational design of a molecule that could interfere with this process. In 1957, a significant breakthrough occurred when Robert Duschinsky and Charles Heidelberger synthesized this compound. nih.gov Heidelberger, who had previously noted that fluorine in fluoroacetic acid could inhibit a crucial enzyme, collaborated with Duschinsky at Hoffmann-La Roche to create 5-FU by substituting the hydrogen atom at the fifth position of the uracil ring with a fluorine atom. wikipedia.orgresearchgate.net This strategic substitution was designed to create an antimetabolite that would block the metabolic pathways essential for malignant cell proliferation. researchgate.net

Development of this compound Prodrugs and Analogues

The clinical use of 5-FU highlighted challenges, including its rapid catabolism in the liver by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which breaks down up to 80% of an administered dose. wikipedia.orgnih.gov This rapid breakdown made it difficult to maintain effective plasma concentrations. nih.gov To overcome these limitations and improve therapeutic outcomes, researchers focused on developing prodrugs—inactive or less active precursors that are converted into the active 5-FU within the body.

Key prodrugs and analogues include:

Tegafur (B1684496) : Patented in 1967 and approved for medical use in 1972, tegafur was one of the early oral prodrugs of 5-FU. wikipedia.orgtaylorandfrancis.com It is a derivative where a tetrahydro-2-furyl moiety is attached to the N1-position of the 5-FU molecule. taylorandfrancis.com This modification allows for oral administration, after which it is gradually metabolized in the liver by the enzyme CYP2A6 to release 5-FU. newdrugapprovals.orgdrugbank.com This gradual conversion helps in maintaining prolonged plasma concentrations of the active drug. newdrugapprovals.org Tegafur is often combined with other agents to enhance its efficacy and modulate its activity. wikipedia.orgdrugbank.com

Capecitabine (B1668275) : Developed as an oral fluoropyrimidine prodrug, capecitabine was patented in 1992 and received approval for medical use in 1998. wikipedia.org It was designed with the goal of improving tolerability and achieving higher drug concentrations specifically within tumor tissue. nih.gov Capecitabine is absorbed intact and undergoes a three-step enzymatic conversion to 5-FU. bccancer.bc.ca The final, crucial step is mediated by the enzyme thymidine (B127349) phosphorylase, which is often found in higher concentrations in tumor cells compared to normal tissues, leading to a more targeted release of 5-FU at the cancer site. bccancer.bc.caalfa-chemistry.com

S-1 (Teysuno) : S-1 is a novel oral anticancer agent that represents a more complex, combination approach to delivering 5-FU. nih.govaacrjournals.org Developed to enhance the anticancer activity of 5-FU while reducing its toxicity, S-1 combines three components in a molar ratio of 1:0.4:1:

Tegafur : The 5-FU prodrug. nih.gov

Gimeracil (B1684388) (5-chloro-2,4-dihydroxypyridine) : A potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme that degrades 5-FU. nih.govnih.gov By blocking DPD, gimeracil helps maintain higher and more sustained plasma concentrations of 5-FU. nih.govaacrjournals.org

Oteracil (potassium oxonate) : An agent that reduces the gastrointestinal toxicity associated with 5-FU. nih.govnih.gov Oteracil is primarily distributed to the gastrointestinal tract mucosa after oral administration, where it inhibits the enzyme orotate (B1227488) phosphoribosyltransferase, thereby suppressing the local activation of 5-FU in the gut. nih.govaacrjournals.org

The development of S-1 was a multi-decade effort, culminating in its approval for gastric cancer in Japan in 1999. nih.gov

Interactive Table: Development Timeline of this compound Prodrugs

| Compound | Key Feature | Patented | Approved for Medical Use |

|---|---|---|---|

| Tegafur | Oral prodrug of 5-FU | 1967 wikipedia.org | 1972 wikipedia.org |

| Capecitabine | Oral prodrug with tumor-selective activation | 1992 wikipedia.org | 1998 wikipedia.org |

| S-1 (Teysuno) | Combination of Tegafur, Gimeracil, and Oteracil | - | 1999 (Japan) nih.gov |

Interactive Table: Components of S-1

| Component | Function |

|---|---|

| Tegafur | Prodrug, converted to this compound (5-FU) nih.gov |

| Gimeracil | Inhibits DPD enzyme, preventing 5-FU degradation nih.govnih.gov |

| Oteracil | Reduces gastrointestinal toxicity by inhibiting local 5-FU activation nih.govnih.gov |

Molecular and Cellular Mechanisms of Action of 5 Fluorouracil

Intracellular Activation and Metabolic Pathways of 5-Fluorouracil (B62378)

Upon entering a cell, this compound, a prodrug, must undergo a series of anabolic conversions to exert its cytotoxic effects. patsnap.com This intracellular activation process leads to the formation of three key active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). acs.orgptbioch.edu.pl These metabolites interfere with DNA and RNA synthesis and function through distinct mechanisms.

The metabolic activation of 5-FU can proceed via several enzymatic pathways, which are in competition with its catabolism to inactive forms. ptbioch.edu.pl The anabolic pathways are crucial for the therapeutic activity of the drug.

Anabolic Conversion to Fluorodeoxyuridine Monophosphate (FdUMP)

One of the primary routes of 5-FU activation involves its conversion to FdUMP. This can occur through two main pathways. In the first pathway, 5-FU is converted to fluorodeoxyuridine (FUDR) by the enzyme thymidine (B127349) phosphorylase. oup.com Subsequently, thymidine kinase phosphorylates FUDR to form FdUMP. researchgate.net

Alternatively, 5-FU can be converted to fluorouridine monophosphate (FUMP) by orotate (B1227488) phosphoribosyltransferase (OPRT). researchgate.net FUMP is then phosphorylated to fluorouridine diphosphate (B83284) (FUDP), which can be converted to fluorodeoxyuridine diphosphate (FdUDP) by ribonucleotide reductase. oup.com FdUDP is then dephosphorylated to yield FdUMP. oup.com

Anabolic Conversion to Fluorouridine Triphosphate (FUTP)

The second major active metabolite, FUTP, is synthesized from FUMP. Following the conversion of 5-FU to FUMP by OPRT or via the sequential action of uridine (B1682114) phosphorylase and uridine kinase, FUMP is further phosphorylated. researchgate.netoncotarget.com FUMP is first converted to fluorouridine diphosphate (FUDP) and then to FUTP. oup.com The incorporation of FUTP into RNA disrupts RNA processing and function, contributing to the cytotoxicity of 5-FU. patsnap.comfrontiersin.org

Anabolic Conversion to Fluorodeoxyuridine Triphosphate (FdUTP)

The third active metabolite, FdUTP, is also derived from the anabolic pathway. After the formation of FdUDP from FUDP by ribonucleotide reductase, FdUDP can be phosphorylated to form FdUTP. oup.com FdUTP can be mistakenly incorporated into DNA in place of deoxythymidine triphosphate (dTTP), leading to DNA damage and fragmentation. oncotarget.comfrontiersin.org

Thymidylate Synthase Inhibition by FdUMP

The most well-characterized mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS) by its metabolite, FdUMP. iiarjournals.orgnih.gov TS is a critical enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. researchgate.net

Formation of the Ternary Complex with Thymidylate Synthase (TS) and 5,10-Methylene Tetrahydrofolate (CH2THF)

FdUMP acts as a potent inhibitor of TS by forming a stable ternary complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate (CH2THF). oup.comnih.gov The formation of this complex is a crucial step in the cytotoxic action of 5-FU. FdUMP binds to the nucleotide-binding site of TS, and in the presence of CH2THF, a covalent bond is formed between the inhibitor, the enzyme, and the cofactor. oncotarget.comrcsb.org Specifically, a covalent bridge is formed between the C-6 of the fluorouracil ring, a cysteine residue in the active site of TS, and the methylene (B1212753) group of CH2THF. oncotarget.comrcsb.org This stable, inhibitory ternary complex effectively blocks the normal catalytic function of TS. researchgate.net The stability of this complex can be enhanced by the presence of reduced folates like leucovorin. researchgate.net

Consequences on Deoxythymidine Monophosphate (dTMP) Synthesis and Deoxynucleotide Pool Perturbations

The inhibition of thymidylate synthase by the FdUMP-TS-CH2THF ternary complex has profound effects on cellular metabolism, primarily by halting the synthesis of dTMP. researchgate.net This leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a direct precursor for DNA synthesis. patsnap.com

The depletion of dTTP creates a significant imbalance in the deoxynucleotide (dNTP) pools. researchgate.net A key consequence is the accumulation of deoxyuridine monophosphate (dUMP), the natural substrate of TS. mdpi.com This accumulation, coupled with the block in dTMP synthesis, leads to an increased intracellular concentration of deoxyuridine triphosphate (dUTP). frontiersin.orgspandidos-publications.com The elevated dUTP/dTTP ratio results in the misincorporation of uracil (B121893) into DNA by DNA polymerases, a phenomenon often referred to as "thymineless death." patsnap.comspandidos-publications.com The subsequent attempts by cellular repair mechanisms to remove the uracil from DNA, in the continued absence of sufficient dTTP, can lead to DNA fragmentation and cell death. spandidos-publications.com This perturbation of the deoxynucleotide pools is a major contributor to the DNA-damaging effects of this compound. researchgate.netfrontiersin.org

RNA-Directed Cytotoxicity of this compound

While historically the DNA-damaging effects of this compound (5-FU) were considered its primary mechanism of action, a growing body of evidence highlights the significant and often dominant role of RNA-directed cytotoxicity. plos.orgbiorxiv.org This occurs through the metabolic conversion of 5-FU into fluorouridine triphosphate (FUTP), which is then erroneously incorporated into various RNA species in place of the natural nucleotide, uridine triphosphate (UTP). plos.orgoup.comnih.gov This misincorporation disrupts multiple facets of RNA metabolism and function, ultimately contributing to cell death. mdpi.comoup.com The extent of 5-FU incorporation into RNA can be substantial, with some studies indicating that RNA accumulates thousands of times more 5-FU metabolites than DNA. oup.com

Misincorporation of FUTP into Ribonucleic Acids (RNA)

The structural similarity between 5-FU and uracil allows it to enter cells via the same transport mechanisms and be converted into several active metabolites, including FUTP. invivogen.comnih.gov This fluorinated nucleotide is then recognized by RNA polymerases as a substrate and incorporated into newly synthesized RNA molecules. nih.govoup.com The presence of the fluorine atom at the C-5 position of the uracil ring, however, alters the chemical properties of the RNA, leading to a cascade of cytotoxic effects. mdpi.cominvivogen.com This incorporation of FUTP into RNA is a critical step in initiating the RNA-directed toxicity of 5-FU. nih.govoncotarget.com

Interference with Transfer RNA (tRNA) Post-Transcriptional Modification

Transfer RNA (tRNA) molecules undergo extensive post-transcriptional modification to ensure their proper structure and function in protein translation. 5-FU has been shown to interfere with these crucial modifications. plos.orgbiorxiv.org Specifically, the incorporation of 5-FU into tRNA can inhibit the activity of enzymes responsible for modifications such as pseudouridylation and 5-methyluridine (B1664183) formation. biorxiv.orgoup.comnih.gov For example, tRNA pseudouridine (B1679824) synthases and tRNA 5-methyluridine-methyltransferases can be inhibited by 5-FU-containing tRNA. plos.orgnih.gov This leads to a reduction in the levels of these modifications, which can destabilize tRNA structure and impair its function. biorxiv.orgnih.govdiva-portal.org The resulting hypomodified tRNAs may be less stable, leading to a temperature-sensitive phenotype in yeast models and potentially contributing to cytotoxicity in cancer cells. nih.govdiva-portal.org

Impairment of Small Nuclear RNA (snRNA)/Protein Complex Assembly and Pre-mRNA Splicing

The process of pre-messenger RNA (pre-mRNA) splicing, which removes introns to generate mature mRNA, is another critical target of 5-FU's RNA-directed cytotoxicity. This process is carried out by the spliceosome, a large complex composed of small nuclear RNAs (snRNAs) and proteins. researchgate.netmpi-cbg.decas.cz The incorporation of 5-FU into snRNAs, particularly U2 and U6 snRNAs, can impair their function and the assembly of the spliceosome. mdpi.comnih.gov

Research has demonstrated that 5-FU incorporation into U2 snRNA can block the formation of pseudouridine, a modification essential for its function in splicing. oup.comnih.govresearchgate.net This leads to a global inhibition of pre-mRNA splicing. oup.comnih.gov While the incorporation of 5-FU into the pre-mRNA substrate itself does not seem to inhibit splicing, its presence in the snRNA components of the spliceosome is the primary cause of the observed splicing defects. plos.orgnih.govoup.com The inability to properly splice pre-mRNAs results in an accumulation of unspliced transcripts and a decrease in mature mRNA levels, ultimately disrupting gene expression and contributing to cell death. nih.gov

| Affected RNA Species | Consequence of 5-FU Incorporation | Research Finding |

| rRNA | Impaired processing and maturation, leading to ribosomal stress. biorxiv.orgmdpi.comoup.com | 5-FU treatment results in decreased levels of mature 18S and 28S rRNA. biorxiv.org |

| tRNA | Inhibition of post-transcriptional modifications like pseudouridylation and methylation. biorxiv.orgoup.comnih.gov | Reduced levels of pseudouridine and 5-methyluridine in tRNA, leading to potential tRNA destabilization. biorxiv.orgnih.gov |

| snRNA | Blocks pseudouridylation in U2 snRNA, inhibiting spliceosome assembly and function. nih.govoup.comnih.gov | 5-FU-containing U2 snRNA fails to reconstitute pre-mRNA splicing. oup.com |

Role of RNA Damage Response in this compound-Induced Cell Death

The widespread disruption of RNA processing and function caused by 5-FU triggers a cellular "RNA damage response." biorxiv.orgresearchgate.net This response is increasingly recognized as a key mediator of the drug's cytotoxic effects, particularly in colorectal cancer cells. biorxiv.orgnih.govnih.gov When cells detect the accumulation of damaged RNA, such as fluorinated rRNA, they can initiate a cascade of events leading to apoptosis, or programmed cell death. biorxiv.orgresearchgate.netnih.gov This response can involve the ubiquitination and subsequent degradation of ribosomal proteins, as well as the lysosomal degradation of the damaged rRNA itself. biorxiv.orgnih.govnih.gov This RNA damage-induced apoptosis appears to be a dominant mechanism of 5-FU-induced cell death in clinically relevant tumor types and can occur in both p53 wild-type and mutant cell lines. biorxiv.orgnih.gov The engagement of this RNA damage response pathway underscores the critical role of RNA-directed cytotoxicity in the therapeutic effects of 5-FU. researchgate.netnih.gov

DNA-Directed Cytotoxicity of this compound

In addition to its effects on RNA, this compound (5-FU) also exerts cytotoxicity through its impact on DNA metabolism and integrity. mdpi.cominvivogen.complos.org This occurs through two primary mechanisms: the inhibition of thymidylate synthase (TS) and the direct incorporation of its metabolites into the DNA strand. oup.comnih.gov

The inhibition of TS by the 5-FU metabolite fluorodeoxyuridine monophosphate (FdUMP) leads to a depletion of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. oncotarget.comcancernetwork.com This, in turn, causes an imbalance in the nucleotide pools, with an accumulation of deoxyuridine triphosphate (dUTP). cancernetwork.com The increased ratio of dUTP to deoxythymidine triphosphate (dTTP) results in the misincorporation of uracil into DNA. cancernetwork.com

Furthermore, 5-FU can be metabolized into fluorodeoxyuridine triphosphate (FdUTP), which can be directly misincorporated into DNA in place of dTTP. oup.comnih.gov The presence of either uracil or 5-FU in the DNA template can trigger DNA repair mechanisms. plos.orgresearchgate.net The excision of these aberrant bases by uracil DNA glycosylases (UDGs) can lead to the formation of DNA strand breaks. plos.orgresearchgate.net

Misincorporation of FdUTP into Deoxyribonucleic Acid (DNA)

This compound (5-FU) exerts part of its cytotoxic effects through the disruption of DNA integrity. Following its administration, 5-FU is metabolized within the cell into several active molecules, including fluorodeoxyuridine triphosphate (FdUTP). frontiersin.orgaacrjournals.org This metabolite structurally mimics the natural DNA precursor, deoxythymidine triphosphate (dTTP). frontiersin.org

DNA polymerases can mistakenly recognize FdUTP and incorporate it into the newly synthesized DNA strand during replication. frontiersin.orgnih.gov The extent of this misincorporation is influenced by the intracellular ratios of FdUTP to dTTP; higher ratios favor the incorporation of the fluorinated nucleotide. nih.gov The presence of 5-FU within the DNA helix creates a fraudulent base, altering the normal structure and function of the genetic material. nih.gov This direct DNA damage is a key mechanism of 5-FU's anticancer activity. frontiersin.org

Induction of DNA Strand Breaks and Damage Response Pathways

The incorporation of 5-FU into DNA triggers cellular DNA repair mechanisms, primarily the base excision repair (BER) pathway. mdpi.comnih.gov The cell recognizes the incorporated 5-FU as a damaged base. The repair process is initiated by uracil-DNA-glycosylase (UDG), an enzyme that attempts to remove the aberrant base. nih.gov

However, the continuous misincorporation of FdUTP can lead to futile cycles of repair, where the excised 5-FU is replaced by another FdUTP molecule. nih.gov This repeated attempt at repair can result in the formation of single-strand and double-strand DNA breaks, leading to genomic instability. mdpi.comnih.gov The accumulation of these DNA lesions activates broader DNA damage response (DDR) pathways, including the ATM and ATR checkpoint signaling pathways. aacrjournals.orgplos.org These pathways can halt the cell cycle to allow for repair or, if the damage is too extensive, initiate programmed cell death (apoptosis). nih.gov

Cellular Signaling Pathways Modulated by this compound

Activation of p53 Tumor Suppressor Pathway

The p53 tumor suppressor protein plays a critical role in the cellular response to 5-FU-induced DNA damage. nih.govnih.gov Following DNA damage, p53 is activated and accumulates in the cell. nih.gov Activated p53 can transcriptionally regulate a host of target genes involved in cell cycle arrest, DNA repair, and apoptosis. jci.orgspandidos-publications.com

In cells with a functional p53 pathway, 5-FU treatment leads to a significant increase in p53-dependent apoptosis. jci.org This is evidenced by the upregulation of pro-apoptotic p53 target genes such as FAS, PUMA (encoded by the BBC3 gene), and CDKN1A. nih.govnih.govplos.org The ability of 5-FU to induce apoptosis is markedly reduced in cells lacking functional p53, highlighting the importance of this pathway in the drug's efficacy. jci.orgplos.org Interestingly, some research suggests that p53 can also influence 5-FU sensitivity through mechanisms independent of its transcriptional activity by affecting chromatin accessibility of genes related to cell death. spandidos-publications.com

Induction and Regulation of Autophagy in Response to this compound

Autophagy, a cellular self-degradation process, is frequently induced in cancer cells following treatment with 5-FU. spandidos-publications.complos.org This process involves the formation of double-membraned vesicles called autophagosomes, which engulf and degrade cellular components. biomolther.orgtandfonline.com The induction of autophagy in response to 5-FU has been observed across various cancer types, including colorectal, gastric, and esophageal cancers. frontiersin.orgspandidos-publications.com

The role of autophagy in the context of 5-FU treatment is complex and can be either pro-survival or pro-death. In many cases, autophagy appears to act as a cytoprotective mechanism, allowing cancer cells to withstand the stress induced by the drug and contributing to chemoresistance. frontiersin.orgnih.gov Inhibition of autophagy has been shown to enhance 5-FU-induced apoptosis in several cancer cell lines. spandidos-publications.combiomolther.org However, in some contexts, particularly in cells with defective apoptosis pathways, 5-FU-induced autophagy can lead to a form of programmed cell death. frontiersin.orgnih.gov The regulation of 5-FU-induced autophagy involves multiple signaling pathways, including the mTOR and p53-AMPK-mTOR pathways. frontiersin.orgnih.gov

Modulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Signaling

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a key regulator of inflammation, cell survival, and proliferation, and its activation is often linked to chemoresistance. iiarjournals.org Studies have shown that 5-FU treatment can lead to the activation of the NF-κB pathway in cancer cells. iiarjournals.orgdovepress.com This activation can promote cell survival and diminish the cytotoxic effects of 5-FU. dovepress.com

The mechanism of NF-κB activation by 5-FU can involve the generation of reactive oxygen species (ROS) and the subsequent activation of upstream kinases that lead to the degradation of IκBα, an inhibitor of NF-κB. frontiersin.org This allows NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic and pro-survival genes. dovepress.com Consequently, inhibiting the NF-κB pathway has been shown to sensitize cancer cells to 5-FU treatment, suggesting that targeting this pathway could be a strategy to overcome 5-FU resistance. dovepress.comspandidos-publications.comspandidos-publications.com

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., JNK, p38 MAPK)

The mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are critical stress-activated signaling cascades that are modulated by 5-FU. mdpi.comresearchgate.net Exposure to 5-FU leads to the phosphorylation and activation of both p38 MAPK and JNK in various cancer cell types. mdpi.combiomolther.org

The activation of the p38 MAPK pathway in response to 5-FU has been reported to have dual roles. mdpi.com In some cellular contexts, p38 MAPK activation is linked to the pro-apoptotic effects of 5-FU, contributing to cell death. oncotarget.com Conversely, other studies suggest that the p38 MAPK pathway can also promote cell survival and contribute to drug resistance. mdpi.com The specific outcome of p38 MAPK activation may depend on the particular isoforms activated and the cellular context. mdpi.com Similarly, the JNK pathway can be either pro-apoptotic or pro-survival depending on the specific stimuli and cellular environment. biomolther.org The activation of these MAPK pathways is often triggered by the cellular stress induced by 5-FU, such as DNA damage and the generation of reactive oxygen species. frontiersin.orgbiomolther.org

Effects on Cell Cycle Progression and Checkpoint Control (e.g., G1/S Phase Arrest, Cyclin and Cyclin-Dependent Kinase Regulation)

This compound (5-FU) exerts significant effects on cell cycle progression and checkpoint control, primarily by inducing DNA and RNA damage. tandfonline.comtandfonline.com The cellular response to this damage involves the activation of cell cycle checkpoints, which can lead to cell cycle arrest, allowing time for DNA repair or, if the damage is too severe, the initiation of apoptosis. tandfonline.comtandfonline.com The specific effects of 5-FU on the cell cycle can vary depending on the dose and the cell type. tandfonline.comtandfonline.comnih.gov

Research has demonstrated that 5-FU can induce cell cycle arrest at different phases, including the G1/S and G2/M transitions. tandfonline.comtandfonline.com At higher concentrations, 5-FU tends to cause a G1/S phase arrest, while lower concentrations have been associated with G2/M arrest. nih.gov For instance, in colorectal carcinoma cells, exposure to high concentrations of 5-FU resulted in G1-S-phase arrest and apoptosis, whereas lower concentrations led to G2-M-phase arrest and mitotic catastrophe. nih.gov

The arrest at the G1/S checkpoint is a critical mechanism of 5-FU action. aacrjournals.org This checkpoint is regulated by a complex interplay of cyclins and cyclin-dependent kinases (CDKs). tandfonline.com In oral cancer cell lines, 5-FU treatment led to an increase in the proportion of cells in the G1/S phase. nih.gov This was accompanied by a significant upregulation of cyclin E and a downregulation of cyclin D. nih.gov Cyclin E complexes with CDK2 to promote the transition from G1 to S phase, while cyclin D, in complex with CDK4/6, governs the progression through the G1 phase. tandfonline.com The observed alterations in cyclin expression suggest a dysregulation of the G1/S transition. nih.gov

Furthermore, 5-FU has been shown to influence the expression of CDK inhibitors. In oral cancer cells, 5-FU treatment augmented the expression of p21 without a notable change in p53 expression. nih.gov p21 is a potent inhibitor of CDK2 and can halt the cell cycle in G1. tandfonline.com However, it was speculated that the increased p21 activity might be counteracted by its increased binding to CDK4. nih.gov

In some cancer cell lines, resistance to 5-FU has been linked to alterations in cell cycle regulation. iiarjournals.org For example, 5-FU resistant breast cancer and colorectal cancer cell lines have shown a striking downregulation of CDK2 expression, leading to a delay in the G1 and S phases. iiarjournals.org This attenuation of cell cycling may protect the resistant cells from the cytotoxic effects of 5-FU, which primarily targets rapidly dividing cells. iiarjournals.org

The checkpoint kinase 1 (Chk1) also plays a crucial role in the cellular response to 5-FU-induced DNA damage. iiarjournals.orgspandidos-publications.com 5-FU treatment can induce the phosphorylation and activation of Chk1, leading to S-phase arrest. iiarjournals.orgspandidos-publications.com Inhibition of Chk1 in combination with 5-FU can abrogate this S-phase arrest and enhance the cytotoxic effects of 5-FU in p53-deficient cancer cells by forcing the cells to enter mitosis with damaged DNA, leading to lethal chromosomal instability. iiarjournals.orgspandidos-publications.com

Table 1: Effects of this compound on Cell Cycle Regulatory Proteins

| Cell Line Type | 5-FU Effect | Observed Molecular Changes | Reference |

|---|---|---|---|

| Colorectal Carcinoma Cells | G1/S or G2/M arrest (dose-dependent) | Altered cyclin B1 and 14-3-3sigma expression | nih.gov |

| Oral Cancer Cells | G1/S phase arrest | Upregulation of cyclin E, downregulation of cyclin D, increased p21 | nih.gov |

| 5-FU Resistant Breast and Colorectal Cancer Cells | G1 and S phase delay | Downregulation of CDK2 expression | iiarjournals.org |

| p53-deficient Colon Cancer Cells | S-phase arrest | Activation of Chk1 | spandidos-publications.com |

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress

The cytotoxic effects of this compound (5-FU) are not solely limited to the inhibition of DNA and RNA synthesis; the induction of oxidative stress through the generation of reactive oxygen species (ROS) is another significant mechanism of its action. nih.govoncotarget.comoatext.com ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. nih.govoatext.com

Several studies have demonstrated that 5-FU treatment leads to an increase in intracellular ROS levels in various cancer cell types. nih.govoncotarget.comresearchgate.net In human colon cancer cells, 5-FU has been shown to induce ROS generation, which contributes to its apoptotic effects. researchgate.net The source of this ROS production can be multifactorial. One proposed mechanism involves mitochondrial dysfunction. oncotarget.com 5-FU may cause mitochondrial uncoupling, leading to increased ROS production and cellular hypoxia. researchgate.net Additionally, the upregulation of enzymes like acyl-CoA oxidase 1 (ACOX1), which is involved in peroxisomal β-oxidation, can contribute to ROS generation. oncotarget.com This form of fatty acid metabolism produces hydrogen peroxide, a key ROS. oncotarget.com

The induction of oxidative stress by 5-FU is further evidenced by the upregulation of antioxidant enzymes, such as heme oxygenase 1 (HMOX1), as a cellular defense mechanism. oncotarget.com In studies with HepG2 cells and in mouse models, 5-FU treatment led to a marked upregulation of HMOX1 expression, indicative of an oxidative stress response. oncotarget.com

The level of ROS induced by 5-FU and the cellular response to it can vary between different cancer cell lines, which may contribute to differences in chemosensitivity. umw.edu For instance, in a study comparing two triple-negative breast cancer cell lines, 4T1 and EO771, both showed a dose-dependent increase in ROS upon 5-FU treatment. umw.edu However, the 4T1 cells, which were more resistant to 5-FU, exhibited a higher basal expression of the antioxidant enzyme Methionine Sulfoxide Reductase b3 (Msrb3) and were able to increase the expression of heme-oxygenase 1 (HO-1) after treatment, suggesting a more robust capacity to manage oxidative stress. umw.edu

The interplay between 5-FU-induced ROS and other cellular signaling pathways is also an area of active research. For example, ROS has been shown to mediate the activation of the Src kinase in colon cancer cells following 5-FU treatment. researchgate.net This highlights the complex network of events triggered by the oxidative stress induced by this chemotherapeutic agent.

Table 2: Research Findings on 5-FU-Induced ROS and Oxidative Stress

| Cell/System Studied | Key Findings | Implication | Reference |

|---|---|---|---|

| Human Colon Cancer Cells | 5-FU induces ROS generation and apoptosis. | ROS is a key mediator of 5-FU's cytotoxic effects. | researchgate.net |

| HepG2 Cells and Mouse Models | 5-FU upregulates ACOX1 and HMOX1, indicating peroxisomal β-oxidation and oxidative stress. | 5-FU-induced lipid metabolism changes contribute to ROS production. | oncotarget.com |

| Triple-Negative Breast Cancer Cell Lines (4T1 and EO771) | Differential ROS response and antioxidant capacity observed between cell lines. | Cellular antioxidant capacity may determine sensitivity to 5-FU. | umw.edu |

| Human Umbilical Vein Endothelial Cells (HUVECs) and Human Cardiomyocytes (HCMs) | 5-FU induces a dose- and time-dependent increase in ROS production. | ROS generation contributes to the off-target toxicities of 5-FU. | plos.org |

Table 3: Compound PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 3385 |

| Uracil | 1174 |

| Hydrogen peroxide | 784 |

| N-acetyl-cysteine | 12035 |

| Resveratrol (B1683913) | 445154 |

| Emodin | 3220 |

| Apigenin | 5280443 |

| Dimethoxycurcumin | 5315471 |

| Selenocystine | 6326955 |

| Oxaliplatin (B1677828) | 6918296 |

| Irinotecan (B1672180) | 60838 |

| Capecitabine (B1668275) | 60953 |

| Leucovorin | 6006 |

| Gemcitabine | 60750 |

| Paclitaxel | 36314 |

| Vinblastine | 5707 |

| Colchicine | 6167 |

| Nocodazole | 4522 |

| Hydroxyurea | 3657 |

| Curcumin | 969516 |

| Cisplatin | 5702168 |

| Tegafur (B1684496) | 5386 |

| Methionine | 6137 |

| Glutathione (B108866) | 124886 |

| Catalase | 96093740 |

| Superoxide (B77818) dismutase | 54675545 |

| Malondialdehyde | 8129 |

Metabolic Regulation and Pharmacodynamic Determinants of 5 Fluorouracil Efficacy

Enzymatic Pathways Governing 5-Fluorouracil (B62378) Anabolism

The transformation of 5-FU into its active forms is a multi-step process mediated by several key enzymes. These anabolic pathways lead to the formation of three main active metabolites: 5-fluorouridine (B13573) triphosphate (FUTP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorodeoxyuridine monophosphate (FdUMP). mdpi.com These metabolites exert their cytotoxic effects by interfering with RNA synthesis and function, as well as by inhibiting DNA synthesis and repair. mdpi.comoup.com

Orotate (B1227488) Phosphoribosyltransferase (OPRT) Activity

Orotate phosphoribosyltransferase (OPRT), also known as uridine (B1682114) monophosphate synthetase (UMPS), plays a central role in the primary anabolic pathway of 5-FU. karger.comresearchgate.netspandidos-publications.comspandidos-publications.com It directly converts 5-FU into 5-fluorouridine monophosphate (FUMP) in a single step, utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as a cofactor. mdpi.comkarger.comnih.gov This reaction is considered the most important activation mechanism for 5-FU. karger.com The level of OPRT expression and activity in tumor cells is a significant determinant of sensitivity to 5-FU. karger.comspandidos-publications.comnih.gov Studies have shown that overexpression of the OPRT gene can significantly increase the cytotoxicity of 5-FU in cancer cell lines. karger.comnih.gov For instance, in gastric cancer cell lines, transduction of an OPRT expression vector led to a marked increase in sensitivity to 5-FU. karger.com

Thymidine (B127349) Phosphorylase (TP) and Thymidine Kinase (TK) Activities

An alternative pathway for 5-FU activation involves the sequential action of thymidine phosphorylase (TP) and thymidine kinase (TK). mdpi.comresearchgate.net TP, which is identical to the angiogenic factor platelet-derived endothelial cell growth factor (PD-ECGF), catalyzes the conversion of 5-FU to 5-fluoro-2'-deoxyuridine (B1346552) (FUDR). mdpi.comiiarjournals.orghilarispublisher.com Subsequently, TK phosphorylates FUDR to form 5-fluorodeoxyuridine monophosphate (FdUMP). mdpi.comresearchgate.net FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of DNA precursors. oup.commdpi.com The activities of both TP and TK can influence the efficacy of 5-FU, although their roles can be complex due to TP's additional functions in angiogenesis. hilarispublisher.com

Uridine Phosphorylase (UP) and Uridine Kinase (UK) Activities

Another indirect route for 5-FU anabolism is mediated by uridine phosphorylase (UP) and uridine kinase (UK). mdpi.comoup.com In this two-step pathway, UP first converts 5-FU to 5-fluorouridine (FUR) using ribose-1-phosphate (B8699412) as a cofactor. mdpi.comimrpress.comnih.gov Following this, UK phosphorylates FUR to generate FUMP. mdpi.comnih.govaacrjournals.org The activity of this pathway is dependent on the intracellular availability of ribose-1-phosphate. imrpress.comnih.gov Research indicates that in some tumor cells, the UP/UK pathway is a significant contributor to the anabolism of 5-FU, with enzyme activities being considerably high in certain cancer types. nih.govaacrjournals.org

Ribonucleotide Reductase (RNR) Subunit Roles (e.g., RRM1/2)

Once FUMP is formed, it is further phosphorylated to 5-fluorouridine diphosphate (B83284) (FUDP). mdpi.com At this juncture, ribonucleotide reductase (RNR) plays a crucial role. spandidos-publications.com RNR, an enzyme composed of two subunits, RRM1 (regulatory) and RRM2 (catalytic), converts FUDP to 5-fluorodeoxyuridine diphosphate (FdUDP). mdpi.comresearchgate.netspandidos-publications.comresearchgate.net This conversion is a rate-limiting step for the production of the DNA-damaging metabolites FdUDP and its subsequent derivatives, FdUTP and FdUMP. spandidos-publications.comd-nb.info The expression levels of the RNR subunits, particularly RRM1, can influence the cellular response to 5-FU. researchgate.netspandidos-publications.comresearchgate.net High expression of RRM1 has been correlated with the induction of DNA damage following 5-FU treatment, suggesting it facilitates the shunting of 5-FU metabolites towards DNA-targeted cytotoxicity. spandidos-publications.comnii.ac.jpnih.gov Conversely, altered RNR activity has been implicated in acquired resistance to 5-FU. nih.gov

Enzymatic Pathways Governing this compound Catabolism

The majority of administered 5-FU does not undergo anabolic activation but is instead rapidly broken down through catabolic pathways, which significantly impacts its bioavailability and potential for toxicity.

Dihydropyrimidine (B8664642) Dehydrogenase (DPD)-Mediated Degradation

The primary and rate-limiting enzyme in the catabolism of 5-FU is dihydropyrimidine dehydrogenase (DPD). pharmgkb.orgcancernetwork.comnih.govfrontiersin.org It is estimated that over 80% of an administered dose of 5-FU is catabolized by DPD, primarily in the liver. karger.commdpi.comnih.govkjim.orgaacrjournals.orgnih.goviiarjournals.orgmdpi.com DPD catalyzes the reduction of 5-FU to the inactive metabolite 5,6-dihydro-5-fluorouracil (DHFU). pharmgkb.orgnih.govnih.gov This initial step is followed by further degradation by dihydropyrimidinase (DPYS) and beta-ureidopropionase (UPB1) to ultimately yield fluoro-beta-alanine (FBAL). pharmgkb.orgfrontiersin.orgnih.gov

The activity of DPD is a critical factor in 5-FU pharmacology. cancernetwork.comkjim.org High DPD activity in tumors can lead to increased degradation of 5-FU, thereby reducing its anticancer efficacy and contributing to drug resistance. iiarjournals.orgnih.gov Conversely, a deficiency in DPD activity can lead to a decreased catabolism of 5-FU, prolonging its half-life and significantly increasing the risk of severe toxicity. nih.govkjim.orgeviq.org.au Genetic variations in the DPYD gene, which encodes the DPD enzyme, are a major cause of this deficiency. nih.govfrontiersin.orgnih.gov

Research Findings on 5-FU Metabolizing Enzymes

| Enzyme | Function | Impact on 5-FU Efficacy | Key Research Findings |

|---|---|---|---|

| Orotate Phosphoribosyltransferase (OPRT) | Directly converts 5-FU to FUMP. mdpi.comkarger.com | High expression correlates with enhanced sensitivity to 5-FU. karger.comnih.gov | Overexpression in gastric cancer cells increased 5-FU sensitivity significantly. karger.com |

| Thymidine Phosphorylase (TP) | Converts 5-FU to FUDR. mdpi.comresearchgate.net | Required for the activation of 5-FU to FdUMP via the TK pathway. mdpi.com | TP is identical to PD-ECGF and has pro-angiogenic roles. iiarjournals.orghilarispublisher.com |

| Thymidine Kinase (TK) | Phosphorylates FUDR to FdUMP. mdpi.comresearchgate.net | Completes a key activation pathway leading to TS inhibition. mdpi.com | Its activity, along with TP, is crucial for this anabolic route. hilarispublisher.comresearchgate.net |

| Uridine Phosphorylase (UP) | Converts 5-FU to FUR. mdpi.comimrpress.com | Initiates an alternative pathway to FUMP. aacrjournals.org | UPase activity is correlated with FUrd synthesis in cancer cells. aacrjournals.org |

| Uridine Kinase (UK) | Phosphorylates FUR to FUMP. mdpi.comnih.gov | Essential for the UP-mediated activation pathway. mdpi.comoup.com | High levels of UP and UK activity are found in FUra-sensitive tumors. nih.gov |

| Ribonucleotide Reductase (RNR) | Converts FUDP to FdUDP. mdpi.comspandidos-publications.com | Directs 5-FU metabolites towards DNA damage pathways. spandidos-publications.comresearchgate.net | RRM1 subunit expression correlates with 5-FU-induced DNA damage. nii.ac.jpnih.gov Decreased RNR activity is linked to 5-FU resistance. nih.gov |

| Enzyme | Function | Impact on 5-FU Efficacy | Key Research Findings |

|---|---|---|---|

| Dihydropyrimidine Dehydrogenase (DPD) | Rate-limiting enzyme in 5-FU degradation to DHFU. pharmgkb.orgnih.gov | High activity reduces 5-FU efficacy; deficiency increases toxicity. nih.govnih.gov | Over 80% of administered 5-FU is catabolized by DPD. mdpi.comkjim.orgaacrjournals.org Genetic variants in DPYD are linked to severe 5-FU toxicity. nih.govfrontiersin.org |

Dihydropyrimidinase (DPYS) and Beta-Ureidopropionase (UPB1) Activities

Following the initial rate-limiting step of this compound (5-FU) catabolism by dihydropyrimidine dehydrogenase (DPD), two other key enzymes, dihydropyrimidinase (DPYS) and beta-ureidopropionase (UPB1), are involved in the further breakdown of this chemotherapeutic agent. mdpi.comoup.com DPYS, also known as dihydropyrimidine amidohydrolase (DHP), catalyzes the hydrolytic ring opening of dihydro-5-fluorouracil (DHFU), the product of DPD activity, to form fluoro-β-ureidopropionate (FUPA). mdpi.compharmgkb.orgresearchgate.net Subsequently, UPB1 acts on FUPA, converting it to the final catabolite, α-fluoro-β-alanine (FBAL), which is then excreted in the urine. pharmgkb.orgnih.govnih.gov

Deficiencies in these enzymes, although rarer than DPD deficiency, can also impact 5-FU metabolism and potentially lead to increased toxicity. oxjournal.orgaacrjournals.org While DPD deficiency is a primary cause of severe 5-FU toxicity, some patients with normal DPD activity still experience adverse effects, suggesting the involvement of downstream enzymes like DPYS and UPB1. oxjournal.orgnih.gov Complete DHP deficiency is an autosomal recessive disorder caused by pathogenic variants in the DPYS gene. preventiongenetics.com Even heterozygous mutations in the DPYS gene have been associated with 5-FU toxicity. preventiongenetics.com For instance, a heterozygous 833G>A mutation in the DPYS gene was identified in a patient with normal DPD activity who experienced toxicity, with the resulting mutant DHP protein being completely inactive. oxjournal.org In vitro studies have also shown that certain variants of DPYS, such as 1635delC and Leu7Val, result in reduced enzyme activity. pharmgkb.org

The clinical significance of UPB1 activity in relation to 5-FU toxicity is less clear. oxjournal.org However, some research suggests a potential link. One study observed a significant association between a UPB1 haplotype and reduced pyrimidine (B1678525) catabolism, as well as DPD deficiency, in an African American population, indicating it could be a valuable pharmacogenetic marker. aacrjournals.org

Interplay between Anabolic and Catabolic Processes in this compound Intracellular Fate

The ultimate efficacy and toxicity of this compound (5-FU) are determined by the intricate balance between its anabolic (activation) and catabolic (degradation) pathways within the cell. cancernetwork.comnih.gov After entering the cell, 5-FU can be directed toward either activation into its cytotoxic metabolites or degradation into inactive compounds. researchgate.net This balance is crucial, as only a small fraction, estimated to be 1-3%, of the administered 5-FU dose is anabolized to its active forms, while the vast majority, over 80%, is catabolized, primarily in the liver. oup.comnih.govnih.gov

The anabolic pathway converts 5-FU into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). oup.comnih.gov FdUMP inhibits thymidylate synthase (TS), leading to depletion of deoxythymidine monophosphate (dTMP) and disruption of DNA synthesis. nih.govmdpi.com FUTP and FdUTP can be incorporated into RNA and DNA, respectively, further contributing to cytotoxicity. pharmgkb.orgnih.gov Key enzymes in the anabolic pathway include orotate phosphoribosyltransferase (OPRT), uridine phosphorylase (UP), and uridine kinase (UK). mdpi.comoup.com

Conversely, the catabolic pathway, initiated by dihydropyrimidine dehydrogenase (DPD), rapidly breaks down 5-FU into inactive metabolites. mdpi.comnih.gov DPD is the rate-limiting enzyme in this process. mdpi.compharmgkb.org The complexity of these competing pathways means that the intracellular concentration of active 5-FU metabolites depends not only on the rate of anabolic conversion but also significantly on the rate of catabolic degradation. cancernetwork.com The variability in the activity of enzymes in both pathways among individuals and between tumor and normal tissues contributes to the wide range of responses and toxicities observed in patients treated with 5-FU. cancernetwork.com

Genetic Polymorphisms Affecting this compound Metabolizing Enzymes (e.g., DPYD, TYMS, MTHFR)

Genetic variations, or polymorphisms, in the genes encoding the enzymes responsible for 5-FU metabolism can significantly influence the drug's efficacy and a patient's risk of toxicity. mdpi.comaacrjournals.orgsolca.med.ec

DPYD : The gene encoding dihydropyrimidine dehydrogenase (DPD), DPYD, is highly polymorphic. nih.gov Variations in this gene can lead to decreased DPD enzyme activity, resulting in reduced clearance of 5-FU and a higher risk of severe, sometimes fatal, toxicity. aacrjournals.orgnih.govwaocp.com Several DPYD variants, such as DPYD *2A (rs3918290), DPYD *13 (rs55886062), and c.2846A>T (rs67376798), have been consistently linked to increased toxicity. nih.govamegroups.org Pre-treatment screening for these variants is being implemented in some regions to allow for dose adjustments and improve patient safety. amegroups.org

TYMS : Thymidylate synthase (TS), the primary target of 5-FU's active metabolite FdUMP, is encoded by the TYMS gene. nih.gov Polymorphisms in TYMS can affect the expression and stability of the TS enzyme, thereby influencing the response to 5-FU. mdpi.comnih.gov A common polymorphism involves a variable number of tandem repeats (VNTR) in the promoter region of the gene, with either two (2R) or three (3R) 28-base-pair repeats. nih.gov The 3R allele is associated with higher TS expression, which can lead to reduced sensitivity to 5-FU. aacrjournals.org Another polymorphism is a 6-base-pair insertion/deletion in the 3'-untranslated region (3'-UTR), which can affect mRNA stability. mdpi.comiiarjournals.org Studies have shown that certain TYMS genotypes, such as being homozygous for the 2R allele, are associated with a higher risk of severe side effects from 5-FU-based chemotherapy. nih.gov

MTHFR : Methylenetetrahydrofolate reductase (MTHFR) is a crucial enzyme in folate metabolism, which is closely linked to the mechanism of action of 5-FU. mdpi.comoatext.com MTHFR regulates the pool of 5,10-methylenetetrahydrofolate (5,10-MTHF), a cofactor required for the stable inhibition of TS by FdUMP. mdpi.comnih.gov Common polymorphisms in the MTHFR gene, such as 677C>T (rs1801133) and 1298A>C (rs1801131), lead to reduced enzyme activity. mdpi.comoatext.com Reduced MTHFR activity can increase the intracellular levels of 5,10-MTHF, potentially enhancing the cytotoxic effect of 5-FU. oatext.com However, the impact of MTHFR polymorphisms on 5-FU toxicity and efficacy can be complex and sometimes contradictory across studies. mdpi.comnih.govajol.info For example, some studies have linked the MTHFR 677C>T polymorphism to an increased risk of hematological toxicity, while others have found no significant association. mdpi.comnih.gov

Table of Genetic Polymorphisms and their Potential Effects on this compound Metabolism

| Gene | Polymorphism | Consequence of Variant | Potential Clinical Impact on 5-FU Therapy |

|---|---|---|---|

| DPYD | DPYD\2A* (rs3918290) | Decreased DPD enzyme activity | Increased risk of severe toxicity |

| DPYD\13* (rs55886062) | Decreased DPD enzyme activity | Increased risk of severe toxicity | |

| c.2846A>T (rs67376798) | Decreased DPD enzyme activity | Increased risk of severe toxicity | |

| TYMS | 2R/3R VNTR | Altered TS expression levels | Affects sensitivity and toxicity |

| 3'-UTR 6bp ins/del | Altered mRNA stability and TS expression | Affects sensitivity and toxicity | |

| MTHFR | 677C>T (rs1801133) | Reduced MTHFR enzyme activity | Can influence both toxicity and response |

| 1298A>C (rs1801131) | Reduced MTHFR enzyme activity | Can influence both toxicity and response |

Mechanisms of Intrinsic and Acquired Resistance to 5 Fluorouracil

Alterations in 5-Fluorouracil (B62378) Anabolic Metabolism Leading to Reduced Active Metabolite Formation

For 5-FU to exert its anticancer effects, it must be converted intracellularly into its active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). mdpi.com Resistance can arise when the anabolic pathway responsible for these conversions is impaired.

A critical step in 5-FU activation is its conversion to fluorouridine monophosphate (FUMP) by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT). nih.gov Downregulation of the gene encoding OPRT, or mutations that reduce its enzymatic activity, can significantly decrease the production of all active metabolites, thereby conferring resistance. Similarly, the enzymes involved in the subsequent phosphorylation steps, such as uridine (B1682114) monophosphate/cytidine monophosphate kinase and nucleoside diphosphate (B83284) kinase, can also be altered in resistant cells.

Furthermore, the conversion of FUMP to fluorodeoxyuridine diphosphate (FdUDP) by ribonucleotide reductase (RNR) is a key step leading to the formation of FdUMP, the primary inhibitor of thymidylate synthase. nih.gov Decreased expression or activity of RNR can limit the availability of FdUMP, thus diminishing the primary mechanism of 5-FU action. researchgate.net The intricate balance and efficiency of these anabolic enzymes are therefore crucial determinants of cellular sensitivity to 5-FU.

Enhanced this compound Catabolism and Drug Inactivation (e.g., DPD Upregulation)

In contrast to the anabolic pathways that activate 5-FU, catabolic pathways are responsible for its degradation into inactive metabolites. The primary enzyme involved in this process is dihydropyrimidine (B8664642) dehydrogenase (DPD), which is predominantly found in the liver but also present in tumor cells. nih.govacs.org DPD converts over 80% of the administered 5-FU into dihydrofluorouracil (DHFU), a non-toxic metabolite. nih.govacs.org

Upregulation of DPD expression or activity is a significant mechanism of both intrinsic and acquired resistance to 5-FU. cancernetwork.comaacrjournals.org Increased DPD levels within tumor cells can lead to rapid inactivation of the drug, reducing the intracellular concentration available for conversion into active metabolites. imrpress.comresearchgate.net This accelerated catabolism effectively diminishes the therapeutic window of 5-FU. Studies have shown that high DPD expression in tumors correlates with poor response to 5-FU-based chemotherapy. aacrjournals.orgspandidos-publications.com Moreover, acquired resistance can develop through the upregulation of DPD in the liver during treatment, leading to increased systemic clearance of 5-FU and reduced drug availability to the tumor. researchgate.netelifesciences.org

Modulation of Target Enzyme Expression and Activity

The primary molecular target of 5-FU's active metabolite, FdUMP, is thymidylate synthase (TS). Alterations in the expression and function of this critical enzyme are central to many resistance mechanisms.

Thymidylate Synthase (TS) Gene Amplification and Overexpression

Thymidylate synthase is the rate-limiting enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. nih.gov The active metabolite FdUMP inhibits TS by forming a stable ternary complex with the enzyme and the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF). nih.govmdpi.com

Overexpression of TS is a well-established mechanism of both intrinsic and acquired resistance to 5-FU. researchgate.netnih.gov When TS levels are elevated, the amount of FdUMP formed may be insufficient to inhibit all available enzyme molecules, allowing DNA synthesis to proceed. researchgate.net One of the primary mechanisms leading to TS overexpression is the amplification of its gene, TYMS. pnas.orgnih.gov Studies have identified TYMS gene amplification in a significant percentage of 5-FU-treated cancers, and this amplification is associated with shorter patient survival. pnas.org Continuous exposure of cancer cells to 5-FU in laboratory settings has been shown to induce TYMS gene amplification, leading to marked increases in TS mRNA and protein levels, and consequently, high levels of drug resistance. nih.govaacrjournals.org

Thymidylate Synthase Gene (TYMS) Polymorphisms (e.g., TSER*3R)

Genetic variations, or polymorphisms, within the TYMS gene can also influence its expression and contribute to inter-individual differences in 5-FU sensitivity. A significant polymorphism is found in the 5'-untranslated region (5'-UTR) of the TYMS gene, known as the thymidylate synthase enhancer region (TSER). This region contains a variable number of tandem repeats (VNTR) of a 28-base-pair sequence. researchgate.netwjgnet.com

The most common variants are a double repeat (2R) and a triple repeat (3R). tandfonline.com The presence of the 3R allele (genotypes 3R/3R or 2R/3R) is associated with higher transcriptional activity of the TYMS gene, leading to increased TS protein expression compared to the 2R/2R genotype. researchgate.netwjgnet.com Consequently, individuals with the 3R/3R genotype may exhibit higher intrinsic resistance to 5-FU due to elevated TS levels. researchgate.net Conversely, the 2R allele is associated with lower TS expression and potentially a better response to 5-FU-based therapy. wjgnet.com Another polymorphism, a G>C single nucleotide polymorphism (SNP) within the second repeat of the 3R allele (TSER*3R G>C), can reduce the transcriptional enhancing effect of the 3R allele. researchgate.netwjgnet.com

Suppressed Expression of Thymidine (B127349) Phosphorylase (TP)

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor, is an enzyme with a dual role in cancer. It is involved in angiogenesis, but it also plays a role in the activation of 5-FU. nih.gove-crt.org TP catalyzes the conversion of 5-FU to 5-fluoro-2'-deoxyuridine (B1346552) (FdUR), a precursor to the active metabolite FdUMP. mdpi.com

Therefore, suppressed expression of TP can lead to decreased activation of 5-FU and contribute to resistance. nih.gov While high TP expression has been linked to poor prognosis due to its angiogenic properties, its role in 5-FU metabolism suggests that low levels could be a mechanism of drug resistance. spandidos-publications.comnih.gov Some studies have shown that overexpression of TP can increase sensitivity to 5-FU. iiarjournals.org The clinical significance of TP expression in predicting 5-FU response can be complex, with its prognostic value potentially depending on the specific context and chemotherapeutic regimen. nih.gov

Altered Drug Transport and Intracellular Accumulation

The efficacy of 5-FU is dependent on its ability to enter and accumulate within cancer cells. Alterations in the transport proteins responsible for drug influx and efflux are a key mechanism of resistance.

5-FU enters cells through various mechanisms, including facilitated transport via equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), which belong to the solute carrier (SLC) transporter superfamily. mdpi.comnih.gov A reduction in the expression or function of these influx transporters can limit the intracellular concentration of 5-FU, thereby reducing its cytotoxic potential.

Conversely, an increase in the activity of drug efflux pumps can actively remove 5-FU and its metabolites from the cell. The ATP-binding cassette (ABC) transporter superfamily plays a major role in this process. nih.govekb.eg Overexpression of ABC transporters such as ABCB1 (P-glycoprotein), ABCC1, ABCC2, ABCC5, and ABCG2 has been implicated in 5-FU resistance. mdpi.comekb.egd-nb.infonih.gov These transporters can efflux not only the parent drug but also its active metabolites, like FdUMP, further diminishing the drug's effectiveness. tandfonline.com Studies have shown that low doses of 5-FU can even induce the upregulation of certain ABC transporters, potentially contributing to the development of acquired resistance. ekb.eg

| Factor | Mechanism of Resistance | Effect on 5-FU |

| Anabolic Metabolism | ||

| Orotate phosphoribosyltransferase (OPRT) | Decreased expression or activity | Reduced formation of active metabolites |

| Ribonucleotide reductase (RNR) | Decreased expression or activity | Reduced formation of FdUMP |

| Catabolism | ||

| Dihydropyrimidine dehydrogenase (DPD) | Upregulation of expression or activity | Enhanced inactivation of 5-FU |

| Target Enzyme | ||

| Thymidylate Synthase (TS) | Gene amplification and overexpression | Insufficient inhibition by FdUMP |

| TYMS Gene Polymorphism (TSER*3R) | Higher transcriptional activity | Increased baseline TS levels |

| Thymidine Phosphorylase (TP) | Suppressed expression | Decreased conversion of 5-FU to FdUR |

| Drug Transport | ||

| Influx Transporters (ENTs, CNTs) | Decreased expression or function | Reduced intracellular accumulation of 5-FU |

| Efflux Transporters (ABC transporters) | Overexpression and increased activity | Increased efflux of 5-FU and its metabolites |

Evasion of Programmed Cell Death Pathways